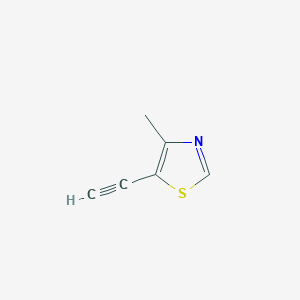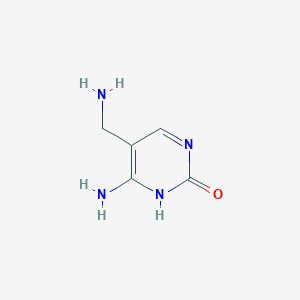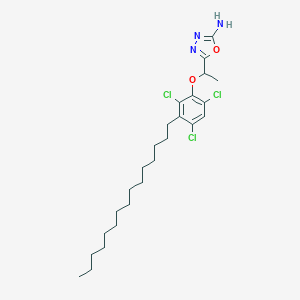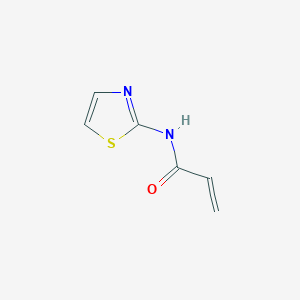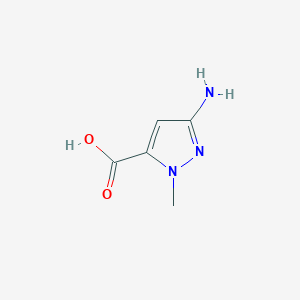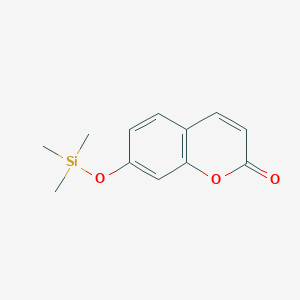
7-Trimethylsilyloxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Trimethylsilyloxychromen-2-one is a chemical compound that belongs to the class of coumarins. It is an important intermediate in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. The compound has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of 7-Trimethylsilyloxychromen-2-one is not fully understood. However, several studies have suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9.
Biochemical And Physiological Effects
7-Trimethylsilyloxychromen-2-one has been reported to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, the compound has been reported to scavenge free radicals and reduce lipid peroxidation. Furthermore, 7-Trimethylsilyloxychromen-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Trimethylsilyloxychromen-2-one in lab experiments is its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-Trimethylsilyloxychromen-2-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the research on 7-Trimethylsilyloxychromen-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.
Synthesis Methods
The synthesis of 7-Trimethylsilyloxychromen-2-one can be achieved through various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the Perkin reaction. The Pechmann condensation reaction involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst. The Knoevenagel reaction involves the condensation of aldehydes or ketones with active methylene compounds, such as malononitrile or ethyl cyanoacetate. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst.
Scientific Research Applications
7-Trimethylsilyloxychromen-2-one has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. The compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing lipid peroxidation. Additionally, 7-Trimethylsilyloxychromen-2-one has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
CAS RN |
118074-57-0 |
|---|---|
Product Name |
7-Trimethylsilyloxychromen-2-one |
Molecular Formula |
C12H14O3Si |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
7-trimethylsilyloxychromen-2-one |
InChI |
InChI=1S/C12H14O3Si/c1-16(2,3)15-10-6-4-9-5-7-12(13)14-11(9)8-10/h4-8H,1-3H3 |
InChI Key |
QHOSPKLEKYPTTO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Canonical SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
synonyms |
Umbelliferone + BSTFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



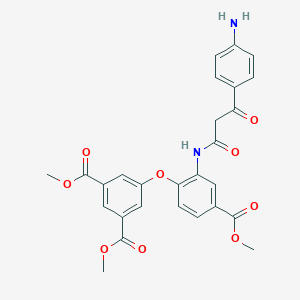

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
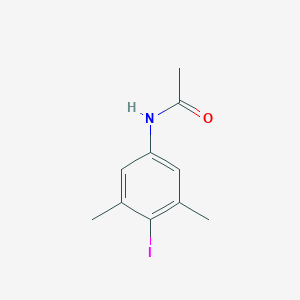
![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)




